

An In-depth Technical Guide to the Physical Properties of 3-Phenylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenylhexane

Cat. No.: B12442743

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-phenylhexane**. The information is curated for professionals in research and development who require precise data for experimental design, substance characterization, and process development. This document includes a summary of quantitative physical data, detailed experimental protocols for their determination, and a logical classification of the compound.

Quantitative Physical Properties of 3-Phenylhexane

The physical properties of **3-phenylhexane** are summarized in the table below. These values are essential for understanding the behavior of the compound under various experimental conditions.

Property	Value	Units
Molecular Formula	C ₁₂ H ₁₈	
Molecular Weight	162.27	g/mol
Boiling Point	213.1	°C at 760 mmHg
Melting Point	-55	°C
Density	0.862	g/mL
Refractive Index	1.486	
Vapor Pressure	0.243	mmHg at 25°C
Flash Point	74.2	°C

Note: The presented values are based on aggregated data from multiple sources and may have minor variations depending on the experimental conditions.[\[1\]](#)[\[2\]](#)

Predicted Solubility Profile

Based on the chemical structure of **3-phenylhexane**, which consists of a nonpolar alkyl chain and a phenyl group, its solubility can be predicted according to the "like dissolves like" principle. It is anticipated to be miscible with nonpolar organic solvents such as hexane, toluene, and diethyl ether. Conversely, due to its hydrophobic nature, it is expected to be insoluble in polar solvents like water and have limited solubility in lower alcohols such as methanol and ethanol.

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental for the characterization of a chemical compound. The following sections detail the standard experimental methodologies for measuring the key physical properties of a liquid compound like **3-phenylhexane**.

3.1. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling

point of a small liquid sample is the micro-boiling point or Thiele tube method.[3]

Methodology:

- Sample Preparation: A small volume (a few milliliters) of **3-phenylhexane** is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.[3]
- Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as a Thiele tube filled with mineral oil, to ensure uniform heating.[3][4]
- Heating and Observation: The heating bath is gently and uniformly heated. As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.[5]
- Boiling Point Measurement: The heat source is then removed, and the apparatus is allowed to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.[5]

3.2. Determination of Density

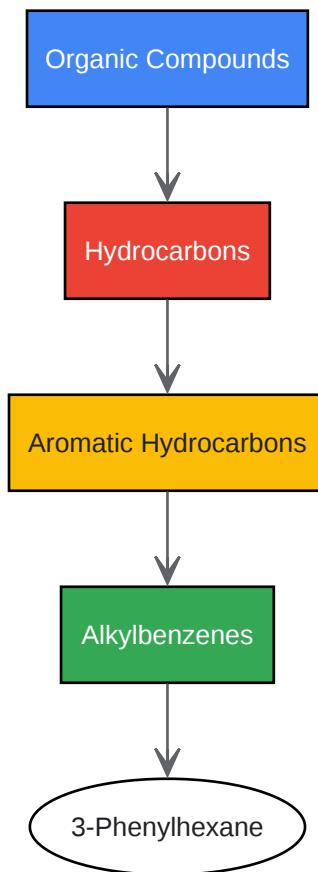
Density is the mass of a substance per unit volume.[6][7] It is an intrinsic property that can be used to identify a substance and assess its purity.

Methodology:

- Mass Measurement: An empty, clean, and dry container of a known volume, such as a pycnometer or a graduated cylinder, is weighed on an analytical balance.[6]
- Volume Measurement: The container is then filled with **3-phenylhexane** to a calibrated mark. Care should be taken to read the volume from the bottom of the meniscus at eye level to avoid parallax error.[6][7]
- Final Mass Measurement: The container with the liquid is reweighed.

- Density Calculation: The density (ρ) is calculated by dividing the mass of the liquid (the difference between the final and initial masses) by its volume (V): $\rho = m/V$.^[6] For higher accuracy, measurements should be repeated, and the average value should be reported.^[6]

3.3. Determination of Refractive Index


The refractive index is a dimensionless number that describes how light propagates through a substance.^[8] It is a characteristic property of a liquid and is dependent on temperature and the wavelength of light used.^[8]

Methodology:

- Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: A few drops of **3-phenylhexane** are placed on the prism of the refractometer.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading and Correction: The refractive index is read from the instrument's scale. Since the refractive index is temperature-dependent, the temperature at which the measurement is taken should be recorded. If necessary, a correction factor can be applied to adjust the reading to a standard temperature, typically 20°C.^[8]

Visualization of Chemical Classification

To understand the structural context of **3-phenylhexane**, the following diagram illustrates its classification within the broader family of organic compounds.

[Click to download full resolution via product page](#)

Caption: Logical classification of **3-phenylhexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Phenylhexane | lookchem [lookchem.com]
- 2. 3-phenylhexane [stenutz.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 7. embibe.com [embibe.com]
- 8. athabascau.ca [athabascau.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Phenylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12442743#physical-properties-of-3-phenylhexane\]](https://www.benchchem.com/product/b12442743#physical-properties-of-3-phenylhexane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com